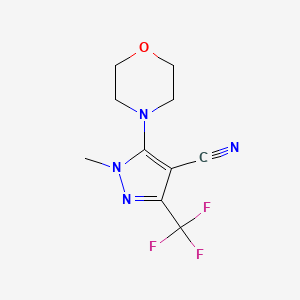

1-methyl-5-morpholino-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile

Description

1-Methyl-5-morpholino-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is a pyrazole-based heterocyclic compound featuring a morpholine substituent at position 5, a trifluoromethyl group at position 3, and a nitrile group at position 2. The trifluoromethyl group contributes to metabolic stability and lipophilicity, which are critical for pharmacokinetic properties . This compound is structurally analogous to several pyrazole-4-carbonitrile derivatives reported in the literature, which have demonstrated applications in medicinal chemistry and materials science .

Properties

IUPAC Name |

1-methyl-5-morpholin-4-yl-3-(trifluoromethyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N4O/c1-16-9(17-2-4-18-5-3-17)7(6-14)8(15-16)10(11,12)13/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNCUQRRLEMGBDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C(F)(F)F)C#N)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Methyl-5-morpholino-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile (CAS No. 318517-82-7) is a synthetic compound with significant biological activity, particularly in the fields of agrochemicals and pharmaceuticals. Its molecular formula is , and it features a unique pyrazole structure that contributes to its diverse biological effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing pyrazole moieties, including this compound. Research indicates that derivatives of pyrazole can exhibit potent inhibitory effects on various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the nanomolar range against specific targets such as fibroblast growth factor receptors (FGFRs) and other oncogenic pathways .

The biological activity of this compound is largely attributed to its ability to modulate key signaling pathways involved in cell proliferation and survival. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability, which is critical for therapeutic efficacy. The morpholino group may also contribute to the compound's ability to interact with biological targets, enhancing its pharmacological profile .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound reveals that modifications in the pyrazole ring can significantly affect biological activity. For example, variations in substituents at the 3 and 5 positions of the pyrazole ring can lead to different levels of enzyme inhibition and antiproliferative effects. This underscores the importance of careful design in developing more potent derivatives .

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyrazole derivatives, including this compound, demonstrated significant anticancer efficacy against various human cancer cell lines. The compound exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.

Case Study 2: Inhibition of Cellular Pathways

In another investigation, the compound was tested for its ability to inhibit key cellular pathways involved in tumor growth and metastasis. Results showed that treatment with this pyrazole derivative led to a marked decrease in cell migration and invasion capabilities in vitro, suggesting potential applications in cancer therapy.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyrazole-4-carbonitriles, focusing on substituent effects, synthetic routes, and physicochemical/biological properties.

Table 1: Structural and Physical Property Comparison

Key Comparisons

Substituent Effects on Solubility and Reactivity The morpholino group in the target compound likely enhances water solubility compared to non-polar substituents (e.g., 4-(trifluoromethyl)phenyl in Compound 26) due to its hydrogen-bonding capacity .

Synthetic Accessibility Acylation reactions (e.g., ) are commonly used for pyrazole-4-carbonitrile derivatives. The target compound’s morpholino substituent may require nucleophilic substitution or coupling reactions with morpholine, analogous to nicotinoyl/isonicotinoyl substitutions in Compounds 21–24 .

Biological Activity Pyrazole-4-carbonitriles with electron-withdrawing groups (e.g., CF₃, CN) exhibit anticancer and antimicrobial activities. For example, Compound A () showed 50% inhibition of A-549 lung carcinoma cells at 0.25 µM . The target compound’s trifluoromethyl group may enhance similar activity.

Spectroscopic Characterization

Q & A

Q. What synthetic methodologies are effective for preparing 1-methyl-5-morpholino-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile?

The synthesis of pyrazole-4-carbonitriles typically involves regioselective cyclization or functionalization of preformed pyrazole intermediates. For example:

- Stepwise substitution : Morpholino and trifluoromethyl groups can be introduced via nucleophilic substitution or cross-coupling reactions. For instance, trifluoromethylation may employ reagents like CFX (X = Cl, Br) under Cu(I)-catalyzed conditions, while morpholino groups are added via SN2 reactions with morpholine .

- Solvent optimization : Ethanol or fluorinated alcohols (e.g., hexafluoroisopropanol) enhance regioselectivity in pyrazole formation, as demonstrated in analogous pyrazole syntheses .

- Characterization : Confirm regiochemistry using H NMR (e.g., splitting patterns for pyrazole protons) and C NMR (distinct shifts for cyano, trifluoromethyl, and morpholino carbons) .

Q. How can structural ambiguities in pyrazole derivatives be resolved using spectroscopic techniques?

- NMR analysis : H-N HMBC correlations help confirm connectivity between morpholino nitrogen and the pyrazole ring. The cyano group (C≡N) shows a distinct IR peak near 2200–2250 cm .

- X-ray crystallography : Use SHELXL for crystal structure refinement, particularly to resolve steric effects from the trifluoromethyl group. SHELX programs are robust for small-molecule refinement, even with twinned or high-resolution data .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in synthesizing polysubstituted pyrazoles?

Regioselectivity in pyrazole derivatives is influenced by:

- Substituent electronic effects : Electron-withdrawing groups (e.g., cyano, trifluoromethyl) direct nucleophilic attack to specific ring positions. For example, the 5-position is favored for morpholino substitution due to resonance stabilization .

- Solvent polarity : Fluorinated alcohols (e.g., hexafluoroisopropanol) stabilize transition states, improving selectivity for 1,3,5-trisubstituted pyrazoles .

- Isomer separation : Use preparative HPLC or fractional crystallization when substituent ratios vary (e.g., 4- vs. 5-substituted isomers) .

Q. How can computational modeling guide the design of pyrazole-based bioactive compounds?

- DFT calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to assess reactivity with biological targets like COX-2 or 5-LOX, as seen in related trifluoromethylpyrazole inhibitors .

- Docking studies : Map interactions between the morpholino group (hydrogen-bond donor) and enzyme active sites. Molecular dynamics simulations can validate binding stability .

Q. What experimental pitfalls arise in bioactivity assays for pyrazole-4-carbonitriles?

- False positives in enzyme inhibition : The cyano group may react with thiols in assay buffers, generating artifacts. Include control experiments with non-cyano analogs .

- Metabolic instability : The trifluoromethyl group can hinder pharmacokinetic profiles. Use in vitro microsomal stability assays (e.g., rat liver microsomes) to optimize substituents .

Q. How are contradictions in agrochemical activity data resolved for structurally similar pyrazoles?

- Comparative SAR studies : Test analogs with varying substituents (e.g., morpholino vs. piperidine) against target pests. For example, trifluoromethylpyrazoles show enhanced insecticidal activity due to increased lipophilicity .

- Mode-of-action studies : Use radiolabeled compounds (e.g., C-trifluoromethyl) to track uptake and metabolism in plant or insect models .

Q. What are the challenges in scaling up pyrazole-4-carbonitrile syntheses for preclinical studies?

- Purification bottlenecks : The high polarity of the cyano group complicates column chromatography. Switch to recrystallization (e.g., from ethyl acetate/hexane) for large-scale purity .

- Toxic byproducts : Monitor for residual morpholine or trifluoromethyl halides via GC-MS. Implement scavengers (e.g., silica-bound amines) during workup .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.